molecular formula C19H18N4O4 B2764969 methyl 3-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-amido]benzoate CAS No. 924833-63-6

methyl 3-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-amido]benzoate

Cat. No.: B2764969
CAS No.: 924833-63-6
M. Wt: 366.377
InChI Key: BOKBMTAMGCFTFV-UHFFFAOYSA-N
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Description

Methyl 3-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-amido]benzoate is a synthetic heterocyclic compound featuring a 1,2,3-triazole core substituted with a 4-methoxyphenyl group at the N1 position and a methyl group at the C5 position. The triazole ring is further functionalized with an amide linkage connecting it to a methyl benzoate moiety at the C3 position. This structural architecture combines aromatic, heterocyclic, and ester functionalities, making it a candidate for diverse pharmacological applications, including anticancer and antiparasitic activities . The compound is synthesized via multi-step reactions, often involving Buchwald–Hartwig coupling or Huisgen cycloaddition (click chemistry), followed by amidation and esterification steps .

Properties

IUPAC Name

methyl 3-[[1-(4-methoxyphenyl)-5-methyltriazole-4-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4/c1-12-17(21-22-23(12)15-7-9-16(26-2)10-8-15)18(24)20-14-6-4-5-13(11-14)19(25)27-3/h4-11H,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOKBMTAMGCFTFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)OC)C(=O)NC3=CC=CC(=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-amido]benzoate typically involves a multi-step process. One common method includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a between an azide and an alkyne. This reaction is usually catalyzed by copper(I) salts under mild conditions.

    Amidation: The triazole derivative is then subjected to amidation with 3-aminobenzoic acid to form the carboxamido group.

    Esterification: Finally, the carboxylic acid group is esterified with methanol in the presence of an acid catalyst to yield the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of a nitro group results in an amine derivative.

Scientific Research Applications

Biological Activities

Methyl 3-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-amido]benzoate has been studied for various biological activities:

  • Anticancer Activity: Compounds containing triazole moieties have shown promise in inhibiting tumor growth. Research indicates that derivatives can induce apoptosis in cancer cells by targeting specific pathways such as the PI3K/AKT signaling pathway .
  • Antibacterial Properties: The triazole ring is known for its antibacterial effects. Studies have demonstrated that similar compounds exhibit significant activity against various bacterial strains, suggesting potential applications in treating infections .
  • Anti-inflammatory Effects: Some derivatives have been reported to possess anti-inflammatory properties, making them candidates for treating inflammatory diseases .

Case Studies

Several studies highlight the applications of this compound:

  • Anticancer Research: A study demonstrated that derivatives with similar structures exhibited potent activity against leukemia and breast cancer cell lines. The mechanism involved the induction of cell cycle arrest and apoptosis through mitochondrial pathways .
  • Antibacterial Screening: Another research effort focused on evaluating the antibacterial efficacy of triazole derivatives against resistant strains of Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones compared to control groups .

Mechanism of Action

The mechanism of action of methyl 3-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-amido]benzoate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. This binding can disrupt biological pathways, leading to the compound’s observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or microbial growth .

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a broader class of 1,2,3-triazole derivatives, which are frequently modified at the N1, C4, and C5 positions. Key structural analogues include:

Compound Name Key Substituents Structural Differences vs. Target Compound
(E)-N’-(1-(Benzofuran-2-yl)ethylidene)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide Benzofuran hydrazide at C4 Replaces benzoate ester with benzofuran hydrazide
(2E)-1-[1-(4-Methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-nitrophenyl)prop-2-en-1-one (4k) Chalcone (propenone) at C4 Replaces amido-benzoate with nitro-substituted chalcone
4-(Chloromethyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole Chloromethyl group at C4 Lacks amido-benzoate; simpler C4 substitution
Methyl 3-[[4-(4-bromo-2-formylphenoxy)-6-(4-methoxyphenyl)triazin-2-yl]amino]benzoate Triazine core instead of triazole Different heterocyclic core (triazine vs. triazole)

Key Observations :

  • Substitutions at the C4 position (e.g., chalcones, hydrazides, chloromethyl groups) significantly alter electronic properties and bioactivity .
  • The benzoate ester in the target compound enhances solubility compared to non-ester analogues (e.g., 4k) .
  • The 1,2,3-triazole core provides stronger hydrogen-bonding capacity than triazines or imidazoles .

Key Observations :

  • The target compound’s synthesis via condensation (86% yield) is more efficient than azide-alkyne cycloadditions (51% yield) .
  • Acid catalysts (HCl, TFA) are critical for imine and amide bond formation in triazole derivatives .

Key Observations :

  • The target compound’s aromatase inhibition (breast cancer) is inferred from structural similarity to other triazole-based therapeutics .
  • Chalcone-triazole hybrids (e.g., 4k) exhibit superior antiparasitic activity due to nitro group electron-withdrawing effects .
  • Hydrazide derivatives (e.g., benzofuran hybrids) show enhanced cytotoxicity compared to ester-containing analogues .

Biological Activity

Methyl 3-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-amido]benzoate is a compound that has garnered attention due to its potential biological activities, particularly in anticancer and antimicrobial domains. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, supported by data tables and research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 4-methoxyphenyl azide with appropriate amine derivatives under controlled conditions. The resulting compound features a triazole ring, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have demonstrated that derivatives of triazole compounds exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have shown promising results in inhibiting cancer cell proliferation:

  • IC50 Values :
    • Compounds with triazole moieties have reported IC50 values ranging from 1.1 μM to 2.6 μM against various cancer cell lines such as MCF-7 and HCT-116 .
CompoundCell LineIC50 (μM)
Compound AMCF-71.1
Compound BHCT-1162.6
Compound CHepG21.4

These compounds are believed to exert their effects through the inhibition of thymidylate synthase (TS), an essential enzyme in DNA synthesis. The inhibition of TS can lead to apoptosis in cancer cells by disrupting their ability to replicate DNA .

Antimicrobial Activity

In addition to anticancer properties, this compound has shown antimicrobial activity against various pathogens:

  • Microbial Inhibition :
    • Compounds related to this structure have demonstrated effective inhibition against Escherichia coli and Staphylococcus aureus .
MicroorganismInhibition Zone (mm)
E. coli15
S. aureus17

The mechanism by which this compound exerts its biological effects is attributed to several pathways:

  • Thymidylate Synthase Inhibition : As mentioned earlier, the compound's ability to inhibit TS leads to reduced dTTP levels and subsequent DNA synthesis disruption.
  • Cell Cycle Arrest : By interfering with DNA replication processes, these compounds can induce cell cycle arrest at the S phase.

Case Studies

A notable case study evaluated the efficacy of a similar triazole derivative in a murine model of breast cancer. The study found that treatment with this derivative resulted in a significant reduction in tumor size compared to control groups .

Q & A

Basic: What synthetic routes are optimal for preparing methyl 3-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-amido]benzoate?

Methodological Answer:
The synthesis typically involves a multi-step approach:

  • Step 1: Formation of the triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC) using substituted azides and alkynes. highlights similar triazole syntheses under reflux conditions with ethanol as a solvent and glacial acetic acid as a catalyst .
  • Step 2: Amidation reactions to introduce the benzoate moiety. For example, coupling 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid with methyl 3-aminobenzoate using carbodiimide-based coupling agents (e.g., DCC or EDCI) in anhydrous DMF .
  • Purification: Column chromatography (e.g., silica gel, CH₂Cl₂/EtOAc gradients) is standard, as described in for analogous triazine derivatives .

Validation: Confirm structure via ¹H/¹³C NMR, IR (amide C=O stretch ~1650 cm⁻¹), and HRMS.

Basic: How can spectroscopic techniques verify the structural integrity of this compound?

Methodological Answer:

  • ¹H NMR: Key signals include the methoxy group (δ ~3.8 ppm, singlet), triazole protons (δ ~7.5–8.5 ppm), and aromatic protons from the 4-methoxyphenyl and benzoate moieties .
  • ¹³C NMR: Confirm carbonyl groups (amide C=O at ~165–170 ppm; ester C=O at ~168–172 ppm) and quaternary carbons in the triazole ring .
  • IR Spectroscopy: Identify amide N–H stretches (~3300 cm⁻¹) and ester C–O stretches (~1250 cm⁻¹) .
  • Elemental Analysis: Match experimental vs. calculated C/H/N percentages (e.g., reports <0.4% deviation for analogous compounds) .

Advanced: How to resolve contradictions between spectroscopic data and X-ray crystallography results?

Methodological Answer:

  • Cross-Validation: Use single-crystal X-ray diffraction (SCXRD) to resolve ambiguities. For example, employed SCXRD to confirm the triazole ring geometry in a related compound, resolving NMR signal overlaps .
  • Refinement Tools: Apply SHELXL ( ) for high-precision refinement. Parameters like R-factor (<5%) and wR² (<15%) ensure reliability .
  • Dynamic Effects: Consider variable-temperature NMR or DFT calculations (e.g., Gaussian09) to model conformational flexibility affecting spectroscopic data .

Advanced: What computational strategies predict the biological activity of this compound?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to simulate binding to targets (e.g., enzymes like α-glucosidase). reported docking poses of triazole derivatives in active sites, guided by hydrogen bonding and π-π interactions .
  • DFT Studies: Calculate electrostatic potential maps (e.g., via Gaussian) to identify nucleophilic/electrophilic regions. applied DFT to analyze charge distribution in triazole-thione analogs .
  • ADMET Prediction: Tools like SwissADME assess bioavailability (e.g., logP <5, TPSA <140 Ų) and cytochrome P450 interactions .

Advanced: How to optimize reaction yields for large-scale synthesis?

Methodological Answer:

  • Catalyst Screening: Test Cu(I) sources (e.g., CuI vs. CuSO₄/sodium ascorbate) for CuAAC efficiency. achieved >80% yields with CuI in ethanol .
  • Solvent Optimization: Compare polar aprotic (DMF, DMSO) vs. protic (EtOH, MeOH) solvents. noted higher yields in DMF for triazine couplings .
  • Microwave Assistance: Reduce reaction time (e.g., 30 minutes vs. 4 hours) using microwave reactors, as in for triazole-thione synthesis .

Advanced: How to analyze crystallographic data for polymorph identification?

Methodological Answer:

  • SCXRD: Collect data at 100 K (to minimize thermal motion) using a Bruker D8 Venture diffractometer. resolved a benzyl-triazole-pyrimidine structure with 0.84 Å resolution .
  • Hirshfeld Surface Analysis: Use CrystalExplorer to quantify intermolecular interactions (e.g., H-bonding, C–H···π).
  • Powder XRD: Compare experimental patterns with Mercury-generated simulations to detect polymorphs .

Basic: What are the key stability considerations during storage?

Methodological Answer:

  • Light Sensitivity: Store in amber vials at –20°C; recommends protecting similar compounds from UV degradation .
  • Moisture Control: Use desiccants (silica gel) to prevent hydrolysis of the ester group.
  • Thermal Stability: Conduct TGA/DSC (e.g., 5°C/min under N₂) to determine decomposition thresholds (>150°C typical for triazoles) .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

  • Analog Synthesis: Modify substituents (e.g., replace 4-methoxyphenyl with halophenyl groups) and test biological activity (e.g., enzyme inhibition). compared chlorophenyl vs. methylsulfanyl derivatives .
  • Pharmacophore Mapping: Use MOE or Phase to identify critical motifs (e.g., triazole core, methoxy group).
  • Data Analysis: Apply multivariate statistics (e.g., PCA) to correlate structural features with activity trends .

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